2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes diethyl, cyanobenzamido, and methylthiophene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethyl and methyl groups: Alkylation reactions using alkyl halides in the presence of a strong base.
Attachment of the cyanobenzamido group: This step may involve the reaction of a cyanobenzoyl chloride with an amine derivative of the thiophene compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyanobenzamido group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as conductive polymers or dyes.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-diethyl 5-(4-aminobenzamido)-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of a cyano group.
2,4-diethyl 5-(4-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate: Contains a nitro group instead of a cyano group.
Uniqueness
The presence of the cyanobenzamido group in 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate may impart unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
diethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-25-18(23)14-11(3)15(19(24)26-5-2)27-17(14)21-16(22)13-8-6-12(10-20)7-9-13/h6-9H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJOYPTLXCQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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